molecular formula C6H11NO2 B1626930 piperidine-2-carboxylic acid CAS No. 287389-44-0

piperidine-2-carboxylic acid

Cat. No.: B1626930
CAS No.: 287389-44-0
M. Wt: 130.15 g/mol
InChI Key: HXEACLLIILLPRG-PTQBSOBMSA-N
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Description

Piperidine-2-carboxylic acid, also known as pipecolic acid, is an organic compound with the formula HNC₅H₉CO₂H. It is a carboxylic acid derivative of piperidine and is classified as an amino acid, although it is not genetically encoded. This compound is chiral, with the S-stereoisomer being more common. This compound is a colorless solid and is biosynthesized from lysine .

Scientific Research Applications

Piperidine-2-carboxylic acid has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: Piperidine-2-carboxylic acid can be synthesized through various methods. One common synthetic route involves the cyclization of lysine. Another method includes the hydrogenation of pyridine derivatives. The reaction conditions typically involve the use of catalysts such as nickel or palladium under hydrogen gas .

Industrial Production Methods: Industrial production of this compound often employs enzymatic synthesis. For example, the conversion of L-lysine to L-pipecolic acid using specific enzymes has been documented. This method is advantageous due to its high specificity and yield .

Chemical Reactions Analysis

Types of Reactions: Piperidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted piperidines and pipecolic acid derivatives .

Mechanism of Action

The mechanism of action of piperidine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it can bind to DNA via intercalation, affecting gene expression and cellular processes. This binding can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells . Additionally, it can modulate various signaling pathways, including the PI3K/Akt and NF-κB pathways .

Comparison with Similar Compounds

Piperidine-2-carboxylic acid is unique compared to other similar compounds due to its specific structure and biological activity. Similar compounds include:

These compounds share structural similarities but differ in their chemical reactivity and biological roles .

Properties

IUPAC Name

piperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c8-6(9)5-3-1-2-4-7-5/h5,7H,1-4H2,(H,8,9)/i6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXEACLLIILLPRG-PTQBSOBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCNC(C1)[13C](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00584037
Record name Piperidine-2-(~13~C)carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287389-44-0
Record name Piperidine-2-(~13~C)carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-Pipecolinic acid-carboxy-13C
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Synthesis routes and methods I

Procedure details

483 g (=3.75M) of enriched (-)-pipecolic acid are suspended in 3 liters of hot methanol. 565 g of D-(-)-tartaric acid are rapidly scattered in and an attempt made as quickly as possible to obtain a solution. Crystallization commences before a complete dissolution can be achieved. The mixture is cooled, filtered and well washed with methanol. The filtrate is concentrated and recrystallized. The obtained crystals are dissolved hot in ca 800 ml of water and 400 ml at acetone and treated with active charcoal. The clear almost colorless filtrate is diluted with ca 2 liters of acetone. The resulting crystals are filtered of and well washed with acetone/H2O 4:1 followed by 100% acetone. The filtrate is concentrated and diluted with acetone to obtain a second fraction. Both fractions are dried. [α]D20 =20.3° for the first fraction and -20.7° for the second fraction, (c=2, H2O) total weight 706 g. Separation is effected with 3 liters of Amberlite 7R 120 in the H+ form. After working the tartrate salt with 10% ammonia, the L-(-)-pipecolic acid is obtained by elution and concentration by evaporation and then once recrystalized out of a minimum of H2O and a maximum of alcohol, [α]D20 -27.5 (C=2, H2O).
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565 g
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3 L
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Synthesis routes and methods II

Procedure details

(R)-N-acetylpipecolic acid was placed in 10 volumes of toluene and heated, with stirring, to reflux. On attaining reflux, a catalytic amount of 4-toluenesulphonic acid was added to the solution which was then left to reflux for two hours with stirring. After this time had elapsed, the toluene was removed by rotary evaporation. To the residual solid was added 10 volumes of distilled water; this was then extracted with methyl ethyl ketone (MEK) (3×10 vols) to leave the sulphonic acid in the aqueous layer with any pipecolic acid formed. The MEK extracts were then concentrated down to a solid on the rotary evaporator to give racemic-N-acetylpipecolic acid, with 97% recovery.
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Synthesis routes and methods III

Procedure details

The above-named acylating agent is prepared from 3-piperidine carboxylic acid according to the procedure of Example XX for making 1-guanyl-4-piperidine carboxylic acid. Utilization of 2-piperidine carboxylic acid in place of the 4-isomer provides 1-guanyl-2-piperidine carboxylic acid.
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Synthesis routes and methods IV

Procedure details

To a mixture of about 600 mL of 95% ethanol and 200 mL water at 80° C. was added about 40 g of DL-pipecolic acid followed by the addition of 49 g of D-tartaric acid. The reaction mixture was stirred at 80° C. for about an hour to get a clear solution. The solution was allowed to stand at about 25° C. for about 48 hrs and the solid precipitated was filtered. The filtrate was reduced to 260 mL by evaporation and allowed to stand at about 25° C. for 24 h. At the end of that period, more solid had precipitated out and was removed by filtration The filtrate was evaporated to dryness and the residue was dissolved in 1 L water. The water solution recovered was then treated with Amberlite Ion-Exchange resin IR-120 H+ form (Hydrous form) to remove the tartaric acid followed by 10% NH4OH solution treatment of the resin to give L-pipecolic acid of optical purity of about 85-90%. After drying 22 g of a solid was obtained.
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600 mL
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200 mL
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40 g
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49 g
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
piperidine-2-carboxylic acid
Reactant of Route 2
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Reactant of Route 3
piperidine-2-carboxylic acid
Reactant of Route 4
piperidine-2-carboxylic acid
Reactant of Route 5
piperidine-2-carboxylic acid
Reactant of Route 6
piperidine-2-carboxylic acid

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